

PC-046: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PC-046 is a synthetically-derived, small molecule diaryl oxazole that has demonstrated significant potential as an anti-cancer agent. Initially identified for its selective activity in tumors with deleted in pancreas cancer locus 4 (DPC4/SMAD4), subsequent research has revealed a multi-targeted mechanism of action.[1][2] This technical guide provides a detailed overview of the known physical and chemical properties of **PC-046**, its multifaceted mechanism of action, and relevant experimental data and protocols.

Chemical and Physical Properties

PC-046 is a white to off-white powder. Detailed chemical identifiers and properties are summarized in the table below.



Property	Value	
IUPAC Name	5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole[1][2]	
CAS Number	1202401-59-9[1]	
Chemical Formula	C22H18N2O3[1]	
Molecular Weight	358.39 g/mol [1]	
Exact Mass	358.1300[1]	
Elemental Analysis	C, 73.73%; H, 5.06%; N, 7.82%; O, 13.39%[1]	
SMILES Code	COC1=CC(C2=C(C3=NC=C(C4=CC=C(OC)C=C4)O3)C=CN=C2)=CC=C1[1]	
InChI Key	CTNUOHRUVZXVHX-UHFFFAOYSA-N[1]	
InChI Code	InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9- 17)21-14-24-22(27-21)19-10-11-23-13- 20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3[1]	
Storage	Store at -20°C for up to 3 years (as powder) or at -80°C for up to 1 year (in solvent).[3]	
Shipping	Shipped under ambient temperature as a non- hazardous chemical.[1]	

Pharmacokinetic Properties

Pharmacokinetic studies in severe combined immunodeficiency (SCID) mice have highlighted the promising drug-like properties of **PC-046**.



Parameter	Value	Species
Oral Bioavailability	71%[1][3]	SCID Mice
Plasma Half-life	7.5 hours[2][4][5]	SCID Mice
Distribution	Plasma and Bone Marrow[1][3]	SCID Mice
Effective In Vivo Concentration	>3 μM[2][4]	SCID Mice

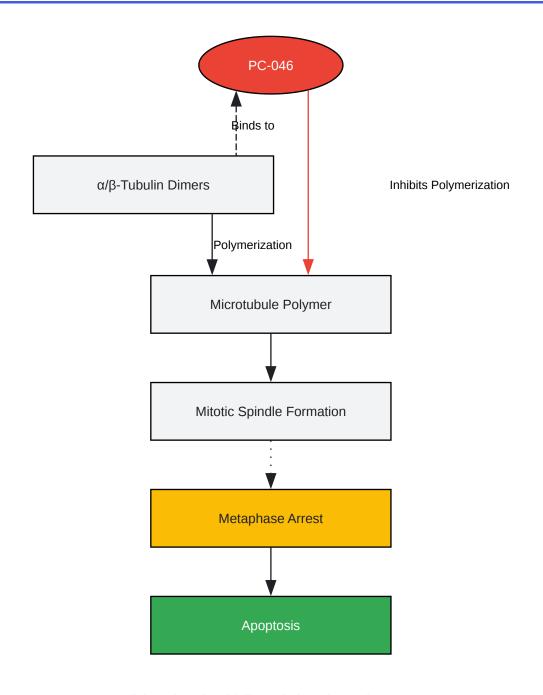
Mechanism of Action

PC-046 exhibits a dual mechanism of action, primarily acting as a microtubule destabilizing agent and secondarily as a multi-kinase inhibitor. This multifaceted approach contributes to its potent anti-tumor activity across various cancer types.[1][2][6]

Tubulin Binding and Microtubule Destabilization

The primary mechanism of **PC-046** is the inhibition of tubulin polymerization.[1][3] By binding to tubulin, it disrupts the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. This leads to an arrest of the cell cycle in the metaphase (M-phase), ultimately inducing apoptosis.[1][3] The activity of **PC-046** closely correlates with other known tubulin destabilizing agents like vincristine and vinblastine.[1][3] An advantage of **PC-046** is its lack of cross-resistance with multi-drug resistance (MDR) mechanisms that affect other microtubule agents.[1][7]





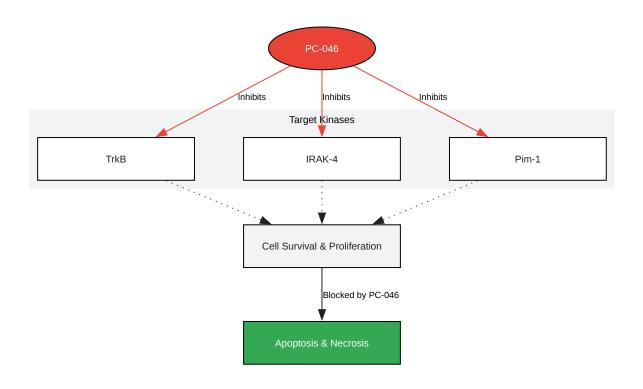
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PC-046 inhibits tubulin polymerization, leading to metaphase arrest.

Multi-Kinase Inhibition

In addition to its effects on microtubules, **PC-046** potently inhibits several protein kinases that are often overexpressed in human cancers, particularly pancreatic cancer.[2][8] This kinase inhibition profile contributes to a cell cycle block in the S-phase, followed by apoptotic death and necrosis.[2][8]





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PC-046 inhibits multiple kinases involved in cell survival pathways.

In Vitro and In Vivo Efficacy

PC-046 has demonstrated significant growth inhibitory activity in a variety of tumor types in vitro and has shown efficacy in human tumor xenograft models in SCID mice.[1][6]

In Vitro Cytotoxicity (IC50)



Target	Cell Line	IC50 Value
Tyrosine Receptor Kinase B (TrkB)	-	13.4 μM[9][10]
Interleukin-1 Receptor- Associated Kinase-4 (IRAK-4)	-	15.4 μM[9][10]
Proto-oncogene Pim-1	-	19.1 μM[9][10]
Pancreatic Cancer	BxPC3	7.5 - 130 nM[9][10]

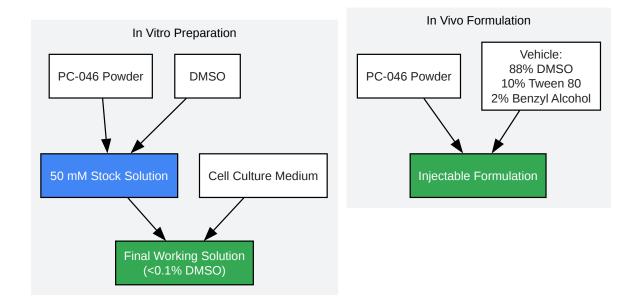
In Vivo Anti-Tumor Activity

In a human pancreatic cancer xenograft model using MiaPaca-2 cells, **PC-046** administered intraperitoneally at 55 mg/kg/day for 5 consecutive days resulted in an 80% reduction in tumor growth compared to untreated controls.[2][11] The compound was also effective in xenograft models of acute myeloid leukemia (MV-4-11), multiple myeloma (MM.1S), and prostate cancer (DU-145).[1][6] Importantly, no myelosuppression was observed in non-tumor bearing SCID mice at doses just under the acute lethal dose.[1][3]

Experimental ProtocolsPreparation of PC-046 Solutions

- For In Vitro Studies: A 50 mM stock solution of PC-046 is prepared in dimethyl sulfoxide (DMSO).[4][8] This stock is then diluted into cell culture medium to achieve the desired working concentrations. The final DMSO concentration in the cell culture should be maintained at less than 0.1% to avoid solvent-induced cytotoxicity.[4][8]
- For In Vivo Studies: **PC-046** is formulated in a vehicle consisting of 88% DMSO, 10% Tween 80, and 2% benzyl alcohol for administration.[4][8]





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Workflow for the preparation of **PC-046** for experimental use.

Pharmacokinetic Studies

Pharmacokinetic analysis in non-tumor bearing SCID mice was conducted following intravenous administration of a single 88 mg/kg dose.[8] Plasma samples were collected at multiple time points (0, 1, 5, 15, 30, 60, 90, 120, 240, 480, 960, and 1440 minutes) post-dosing. [8] The concentration of **PC-046** in the plasma was quantified using reversed-phase chromatography and tandem mass spectrometry.[8]

Conclusion

PC-046 is a promising anti-cancer agent with a well-characterized chemical profile and a dual mechanism of action targeting both microtubule dynamics and key oncogenic kinases. Its favorable pharmacokinetic properties, including high oral bioavailability and lack of acute myelotoxicity, combined with potent in vivo efficacy, make it an attractive candidate for further preclinical and clinical development.[1][2] The advantages of **PC-046** over existing microtubule destabilizing agents include its ease of synthesis and lack of MDR cross-resistance.[1][6]



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